molecular formula C22H42O4 B14262155 1,3-Dihydroxypropan-2-YL nonadec-9-enoate CAS No. 184240-81-1

1,3-Dihydroxypropan-2-YL nonadec-9-enoate

Cat. No.: B14262155
CAS No.: 184240-81-1
M. Wt: 370.6 g/mol
InChI Key: XEDQAKSTEWMQIR-UHFFFAOYSA-N
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Description

1,3-Dihydroxypropan-2-YL nonadec-9-enoate is a monoacylglycerol, specifically a 2-monoglyceride, where the acyl substituent is located at position 2 . This compound is characterized by its unique structure, which includes a glycerol backbone esterified with a nonadec-9-enoic acid. It is a part of the broader class of monoglycerides, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate can be synthesized through the esterification of glycerol with nonadec-9-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Dihydroxypropan-2-YL nonadec-9-enoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for various lipases, which hydrolyze the ester bond to release glycerol and nonadec-9-enoic acid . These interactions can influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1,3-Dihydroxypropan-2-YL nonadec-9-enoate is unique due to its specific acyl chain length and degree of unsaturation. This gives it distinct physical and chemical properties, such as melting point, solubility, and reactivity, which can be tailored for specific applications .

Properties

CAS No.

184240-81-1

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl nonadec-9-enoate

InChI

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-21(19-23)20-24/h10-11,21,23-24H,2-9,12-20H2,1H3

InChI Key

XEDQAKSTEWMQIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

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